Z-Asn-ome

Vue d'ensemble

Description

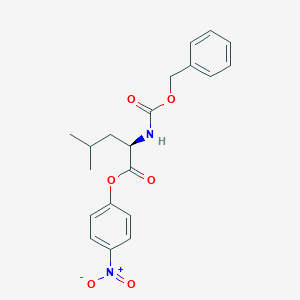

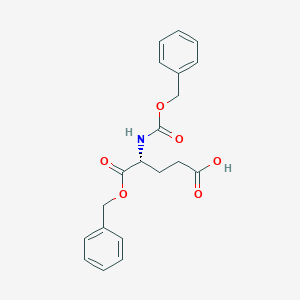

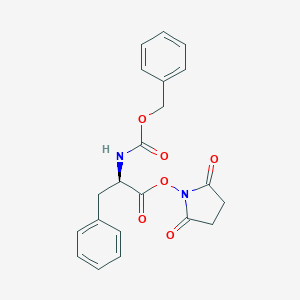

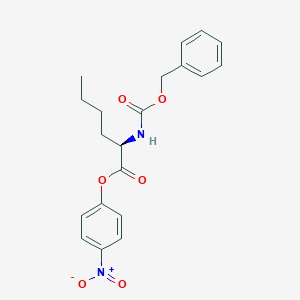

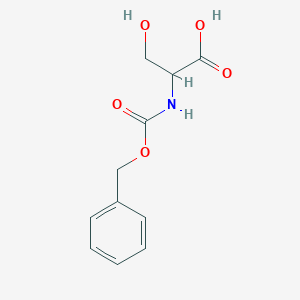

Z-Asn-ome is a product used in research and development . It has a molecular weight of 280.28 and a chemical formula of C₁₃H₁₆N₂O₅ .

Synthesis Analysis

Z-Asn-ome has been used in the synthesis of peptides. For example, it was used in the total synthesis of bovine pancreatic ribonuclease A . The synthesis involved seven successive azide condensations of peptide fragments .Applications De Recherche Scientifique

Application in Ischemia/Reperfusion Injury

A study by Yaoita, Ogawa, Maehara, and Maruyama (1998) demonstrated that Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk), a tripeptide inhibitor, could reduce myocardial reperfusion injury in vivo. This was achieved by attenuating cardiomyocyte apoptosis within the ischemic area at risk (Yaoita et al., 1998).

Application in Protein Topology Prediction

Diederichs et al. (1998) developed an artificial neural network to predict the topology of bacterial outer membrane β-strand proteins. The study focused on predicting the z-coordinate of Cα atoms in such proteins, facilitating understanding of their structural and functional aspects (Diederichs et al., 1998).

Application in Genome Engineering

Gaj, Gersbach, and Barbas (2013) reviewed the use of Zinc-finger nucleases (ZFNs) in genome engineering. These tools have reshaped biological research, enabling genetic modifications through DNA double-strand breaks that stimulate repair mechanisms (Gaj et al., 2013).

Application in Material Science

Yin et al. (2021) investigated the effects of Zn addition on the microstructure, mechanical, and corrosion properties of Mg-5Ga alloy. The study demonstrated that Zn addition could enhance mechanical performance and anticorrosion properties, with implications for material engineering applications (Yin et al., 2021).

Application in Ethical and Scientific Analysis of Gene Editing

Palpant and Dudzinski (2013) discussed the ethical and scientific aspects of Zinc finger nuclease (ZFN) technology. They explored how ZFN research could address ethical and scientific questions in gene therapy and gene editing applications (Palpant & Dudzinski, 2013).

Safety and Hazards

When handling Z-Asn-ome, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Mécanisme D'action

Target of Action

Z-Asn-ome, also known as Z-Asparagine methyl ester, is a type of antisense oligonucleotide (ASO) that targets cellular RNAs . ASOs are designed to bind to specific messenger RNAs (mRNAs) and inhibit their translation, thereby controlling the expression of proteins . The primary targets of Z-Asn-ome are therefore the mRNAs that it is designed to bind to.

Mode of Action

The mode of action of Z-Asn-ome involves the recognition and binding to its target mRNAs. This binding leads to the inhibition of gene expression through the induction of RNase H endonuclease activity, which cleaves the RNA-DNA heteroduplex, resulting in a significant reduction of the target gene translation .

Biochemical Pathways

The biochemical pathways affected by Z-Asn-ome are those related to the proteins encoded by the target mRNAs. By inhibiting the translation of these mRNAs, Z-Asn-ome can alter the levels of the corresponding proteins and thus affect the biochemical pathways in which these proteins are involved .

Pharmacokinetics

The pharmacokinetics of Z-Asn-ome, like other ASOs, involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of Z-Asn-ome, determining how much of the compound reaches its target sites in the body.

Result of Action

The result of Z-Asn-ome’s action is the downregulation of the proteins encoded by its target mRNAs. This can lead to changes at the molecular and cellular levels, depending on the functions of these proteins .

Action Environment

The action of Z-Asn-ome can be influenced by various environmental factors. For instance, the presence of other co-learning agents can affect the action of Z-Asn-ome . Moreover, the environmental stochasticity and uncertainties can increase exponentially with the number of agents .

Propriétés

IUPAC Name |

methyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIPRSHYISKHFR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426639 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4668-37-5 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)